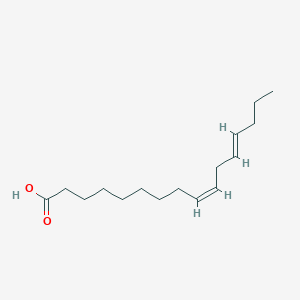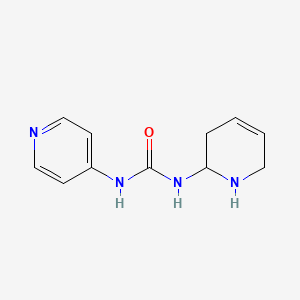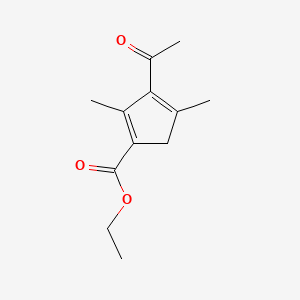![molecular formula C18H15ClN4O3S B13365967 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is a complex organic compound that features a pyridine ring substituted with an anilinocarbonyl group, a sulfonyl group, and a 3-chloroanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloropyridine with aniline derivatives under specific conditions to introduce the anilinocarbonyl and 3-chloroanilino groups. The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles: These compounds share similar sulfonyl and anilinocarbonyl groups.
3-({[5-(anilinocarbonyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid: Another compound with similar functional groups.
Uniqueness
5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is unique due to the specific arrangement of its functional groups and the presence of the 3-chloroanilino group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15ClN4O3S |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
1-[6-(3-chloroanilino)pyridin-3-yl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-5-4-8-15(11-13)21-17-10-9-16(12-20-17)27(25,26)23-18(24)22-14-6-2-1-3-7-14/h1-12H,(H,20,21)(H2,22,23,24) |
InChI-Schlüssel |
GYUIJCWPFDYBAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CN=C(C=C2)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


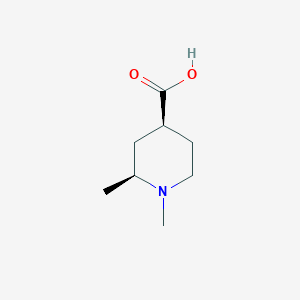
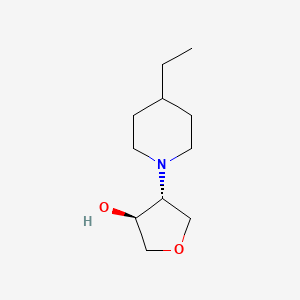
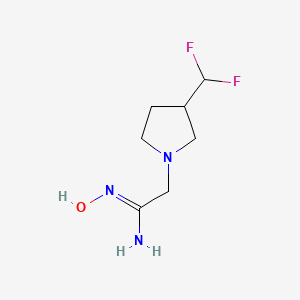
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
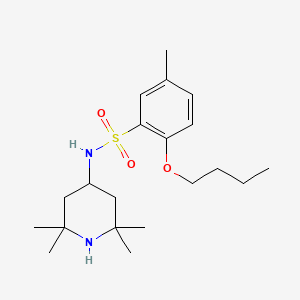
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
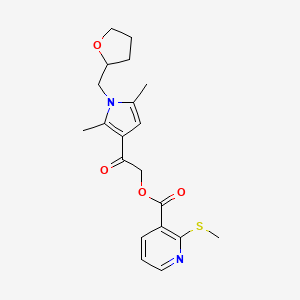
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
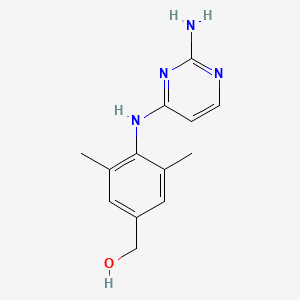
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)

